REACTION_CXSMILES
|
[Cl:1][C:2]1[C:7]([C:8]([O:10][CH3:11])=[O:9])=[C:6]([NH:12]CC2C=CC(OC)=CC=2)[C:5]([N+:22]([O-:24])=[O:23])=[CH:4][CH:3]=1.C(O)(C(F)(F)F)=O.C([O-])(O)=O.[Na+]>CCOC(C)=O.O>[NH2:12][C:6]1[C:5]([N+:22]([O-:24])=[O:23])=[CH:4][CH:3]=[C:2]([Cl:1])[C:7]=1[C:8]([O:10][CH3:11])=[O:9] |f:2.3|
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Name
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methyl 6-chloro-2-[(4-methoxybenzyl)amino]-3-nitrobenzoate
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Quantity
|
13.2 g
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Type
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reactant
|
Smiles
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ClC1=CC=C(C(=C1C(=O)OC)NCC1=CC=C(C=C1)OC)[N+](=O)[O-]
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Name
|
|
Quantity
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75 mL
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Type
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reactant
|
Smiles
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C(=O)(C(F)(F)F)O
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Name
|
|
Quantity
|
125 g
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
the phases were separated
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Type
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WASH
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Details
|
The organic layer was washed with saturated aqueous NaHCO3 solution (150 mL) and brine (50 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
then dried (MgSO4)
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Type
|
FILTRATION
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Details
|
filtered
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Type
|
CONCENTRATION
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Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography (10-40μ silica gel; hexane:EtOAc 5:1)
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C(=O)OC)C(=CC=C1[N+](=O)[O-])Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.03 g | |
YIELD: PERCENTYIELD | 81% | |
YIELD: CALCULATEDPERCENTYIELD | 81.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |